molecular formula C18H16O B12894780 2-Phenyl-5-(2-phenylethyl)furan CAS No. 1222-76-0

2-Phenyl-5-(2-phenylethyl)furan

Cat. No.: B12894780
CAS No.: 1222-76-0
M. Wt: 248.3 g/mol
InChI Key: CLNYPXGHWSXMQI-UHFFFAOYSA-N
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Description

2-Phenethyl-5-phenylfuran is a heterocyclic organic compound characterized by a furan ring substituted with phenethyl and phenyl groups. This compound is part of the broader class of furan derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The unique structural features of 2-Phenethyl-5-phenylfuran make it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenethyl-5-phenylfuran typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of acidic catalysts. Another approach is the Feist-Benary synthesis, which uses α-haloketones and β-dicarbonyl compounds under basic conditions .

Industrial Production Methods: Industrial production of 2-Phenethyl-5-phenylfuran often employs continuous flow reactors to enhance yield and efficiency. The use of microflow technology has been reported to suppress undesired side reactions, such as dimerization and ring opening, thereby improving the overall yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Phenethyl-5-phenylfuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Vanadium pentoxide, molecular oxygen, and elevated temperatures.

    Reduction: Hydrogen gas and palladium on carbon as a catalyst.

    Substitution: Halogenated intermediates and nucleophiles like amines or thiols under basic conditions.

Major Products:

Mechanism of Action

The mechanism of action of 2-Phenethyl-5-phenylfuran involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

    2-Phenylfuran: Lacks the phenethyl group, resulting in different reactivity and applications.

    5-Phenylfuran: Similar structure but without the phenethyl substitution, leading to variations in chemical behavior.

    2,5-Diphenylfuran: Contains two phenyl groups, offering different steric and electronic properties.

Uniqueness: 2-Phenethyl-5-phenylfuran is unique due to the presence of both phenethyl and phenyl groups, which confer distinct steric and electronic characteristics. These features make it particularly versatile for various chemical transformations and applications .

Properties

CAS No.

1222-76-0

Molecular Formula

C18H16O

Molecular Weight

248.3 g/mol

IUPAC Name

2-phenyl-5-(2-phenylethyl)furan

InChI

InChI=1S/C18H16O/c1-3-7-15(8-4-1)11-12-17-13-14-18(19-17)16-9-5-2-6-10-16/h1-10,13-14H,11-12H2

InChI Key

CLNYPXGHWSXMQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=C(O2)C3=CC=CC=C3

Origin of Product

United States

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